3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride
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Overview
Description
3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C8H8ClNO3·HCl It is a derivative of benzoic acid, featuring amino, chloro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to maintain product purity and minimize by-products. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-chlorosuccinimide (NCS): Used for chlorination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Biaryl Compounds: Via coupling reactions.
Oxidized Derivatives: From oxidation reactions.
Scientific Research Applications
3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic Acid: Similar structure but different substitution pattern.
3-Amino-5-methoxybenzoic Acid: Lacks the chloro group, leading to different reactivity and properties.
Uniqueness
3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-4-chloro-5-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-6-3-4(8(11)12)2-5(10)7(6)9;/h2-3H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQOPFPGGLKLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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